Quinoline, 3-(vinyloxy)-, hydrochloride
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Overview
Description
Quinoline, 3-(vinyloxy)-, hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring. The compound this compound is characterized by the presence of a vinyloxy group at the third position of the quinoline ring and is combined with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(vinyloxy)-, hydrochloride can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-(vinyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoline, 3-(vinyloxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Quinoline, 3-(vinyloxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Quinoline, 3-(vinyloxy)-, hydrochloride include other quinoline derivatives such as:
- Quinoline, 2-(vinyloxy)-, hydrochloride
- Quinoline, 4-(vinyloxy)-, hydrochloride
- Quinoline, 3-(methoxy)-, hydrochloride
Uniqueness
This compound is unique due to the specific positioning of the vinyloxy group at the third position of the quinoline ring. This structural feature can influence its reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
71314-92-6 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-ethenoxyquinoline;hydrochloride |
InChI |
InChI=1S/C11H9NO.ClH/c1-2-13-10-7-9-5-3-4-6-11(9)12-8-10;/h2-8H,1H2;1H |
InChI Key |
XEGCQNVZFLIUFW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC2=CC=CC=C2N=C1.Cl |
Origin of Product |
United States |
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